molecular formula C18H19ClN2O4S2 B2618425 N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide CAS No. 1049865-96-4

N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide

Cat. No.: B2618425
CAS No.: 1049865-96-4
M. Wt: 426.93
InChI Key: FVIWAODBVQPRFA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide (CAS 1049865-96-4) is a synthetic compound with a molecular formula of C18H19ClN2O4S2 and a molecular weight of 426.9 g/mol . Its structure integrates a piperidine-2-carboxamide core that is strategically functionalized with a (5-chlorothiophen-2-yl)sulfonyl group and an N-(3-acetylphenyl) moiety . The N-acyl sulfonamide group present in the molecule is a well-established bioisostere for carboxylic acids, a feature widely exploited in medicinal chemistry to improve metabolic stability and alter physicochemical properties while maintaining similar hydrogen-bonding potential . Thiophene derivatives, particularly those containing chlorothiophene subunits, are frequently investigated in pharmaceutical research for their diverse biological activities. For instance, structurally related thiophene-sulfonamide compounds have been developed and patented as antiviral agents for the treatment of flavivirus infections, highlighting the therapeutic relevance of this chemical class . Similarly, piperidine-carboxamide hybrids have demonstrated significant potential in oncological research, showing potent antiproliferative activity by targeting key kinases such as EGFR and BRAF . This combination of features makes this compound a valuable chemical tool for researchers in drug discovery, particularly for probing new targets in disease areas like oncology and virology. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for personal use.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S2/c1-12(22)13-5-4-6-14(11-13)20-18(23)15-7-2-3-10-21(15)27(24,25)17-9-8-16(19)26-17/h4-6,8-9,11,15H,2-3,7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIWAODBVQPRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with an acetylphenyl group and a chlorothiophenyl sulfonyl moiety. Its structural complexity suggests multiple points of interaction with biological targets, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL against resistant strains .

CompoundMIC (μg/mL)Activity Type
This compoundTBDAntimicrobial
Piperidine derivative A2–4Antimycobacterial
Piperidine derivative B0.5–4Antimycobacterial

Cytotoxicity

Cytotoxicity assays using the HaCaT cell line have been employed to assess the safety profile of this compound. The half-maximal inhibitory concentration (IC50) values provide insights into the compound's selectivity and potential toxicity. For example, compounds with SI (selectivity index) values greater than 1 indicate non-toxicity towards non-cancerous cells .

CompoundIC50 (μg/mL)SI (Selectivity Index)
This compoundTBDTBD
Piperidine derivative A5.8 to >50>12.5
Piperidine derivative B>1000<1

The biological activity of this compound is likely mediated through interactions with various biological targets, including enzymes and receptors. Computer-aided evaluations suggest that similar piperidine derivatives can affect multiple pathways, including those involved in cancer treatment and antimicrobial activity .

Target Interaction Studies

In silico studies utilizing tools like PASS (Prediction of Activity Spectra for Substances) have predicted that this compound may interact with several key biological targets:

  • Enzymes : Potential inhibition of enzymes related to disease pathways.
  • Receptors : Modulation of receptor activity that could influence signaling pathways.
  • Transport Systems : Effects on transport proteins that could alter drug absorption or efficacy.

Case Studies and Research Findings

Research has highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, studies have shown that specific substitutions can lead to improved potency against target pathogens while maintaining low toxicity levels .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl-Thiophene-Containing Compounds

(a) 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33)
  • Structure : Shares the (5-chlorothiophen-2-yl)sulfonyl group but replaces the piperidine-carboxamide core with an indole-acetamide scaffold.
  • Synthesis : Prepared via coupling of 5-chlorothiophene-2-sulfonamide with an indole-acetic acid derivative (39% yield) .
(b) 2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-(1-cyanocycloheptyl)acetamide
  • Structure : Features a piperazine ring instead of piperidine and lacks the acetylphenyl group.
  • Relevance : Demonstrates the importance of the sulfonyl-thiophene motif in molecular recognition, though the piperazine ring may reduce conformational rigidity compared to piperidine .

Piperidine-Carboxamide Derivatives

(a) 1-((Phenylcarbamoyl)methyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (Compound 9)
  • Structure : Contains a piperidine-4-carboxamide core linked to a 1,3,4-oxadiazole ring and a sulfonyl-thiophene group.
  • Comparison: The carboxamide position (4 vs. 2 on piperidine) may influence spatial orientation and binding pocket interactions.
(b) Cannabinoid Inverse Agonists (e.g., SR141716A)
  • Structure : Pyrazole-carboxamide core with chlorophenyl and piperidinyl substituents.
  • Functional Similarity : Both compounds utilize carboxamide and sulfonyl/sulfonamide groups for receptor interaction. However, SR141716A’s pyrazole core targets CB1 receptors, whereas the target compound’s piperidine scaffold may favor alternative targets .

Research Implications

  • Sulfonyl-Thiophene Motif : Critical for binding interactions, as seen in multiple analogs (e.g., Compound 33 and Sch225336) .
  • Piperidine vs. Piperazine : Piperidine’s rigidity may enhance target specificity compared to piperazine derivatives .
  • Substituent Effects : The 3-acetylphenyl group in the target compound likely improves lipophilicity and membrane permeability relative to polar oxadiazole or indole moieties .

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